An In-depth Technical Guide to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol
An In-depth Technical Guide to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. The content is tailored for professionals in research and development, offering detailed data, contextual biological pathways, and procedural insights.
Executive Summary
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, also known as 2,5-DDOL, is an organochlorine compound primarily recognized for its role as a key intermediate in the microbial degradation of the persistent organic pollutant, γ-hexachlorocyclohexane (lindane). It is a bacterial xenobiotic metabolite produced and consumed in the aerobic degradation pathway found in soil bacteria such as Sphingobium japonicum. Due to its nature as a transient metabolic intermediate, extensive experimental data on the pure substance is limited. Most available physicochemical data is derived from computational models. This guide synthesizes the available information, focusing on its structure, computed properties, and its critical role within the lindane biodegradation pathway.
Structure and Identification
The fundamental structural and identifying information for 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is compiled from established chemical databases.
| Identifier | Data | Reference |
| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol | [1] |
| Synonyms | 2,5-DDOL | [1] |
| Molecular Formula | C₆H₆Cl₂O₂ | [1] |
| 2D Structure | ||
| Canonical SMILES | C1=C(C(C=C(C1O)Cl)O)Cl | [1] |
| InChI | InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H | [1] |
| InChIKey | CPXFTNFOQXXRBF-UHFFFAOYSA-N | [1] |
| ChEBI ID | CHEBI:28975 | [1] |
| KEGG ID | C06599 | [1] |
Physicochemical Properties
| Property | Value | Unit | Reference |
| Molecular Weight | 181.01 | g/mol | [1] |
| Monoisotopic Mass | 179.9744848 | Da | [1] |
| XLogP3-AA (Predicted) | 0.6 | [1] | |
| Topological Polar Surface Area | 40.5 | Ų | [1] |
| Heavy Atom Count | 10 | [1] | |
| Formal Charge | 0 | [1] | |
| Complexity | 176 | [1] | |
| Isotope Atom Count | 0 | [1] | |
| Defined Atom Stereocenter Count | 0 | [1] | |
| Undefined Atom Stereocenter Count | 2 | [1] | |
| Defined Bond Stereocenter Count | 0 | [1] | |
| Undefined Bond Stereocenter Count | 0 | [1] | |
| Covalently-Bonded Unit Count | 1 | [1] |
Biological Significance: The Lindane Degradation Pathway
The primary context for 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is its role as an intermediate in the aerobic biodegradation of lindane by bacteria. This pathway involves a series of enzymes, encoded by lin genes, that sequentially dechlorinate and break down the lindane molecule.
The formation of 2,5-DDOL is a critical step in this pathway. It is produced from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) through the action of the haloalkane dehalogenase enzyme, LinB.[2][3] Subsequently, 2,5-DDOL serves as the substrate for the dehydrogenase enzyme, LinC, which catalyzes its conversion to 2,5-dichlorohydroquinone (2,5-DCHQ).[3][4] This hydroquinone is then further metabolized in the "downstream" part of the pathway.[2][3]
Caption: Aerobic degradation pathway of lindane showing the formation and conversion of 2,5-DDOL.
Experimental Protocols
Chemical Synthesis
A standard, reproducible protocol for the chemical synthesis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is not documented in the reviewed scientific literature. Its existence as a transient metabolite makes it a challenging target for isolation and chemical synthesis.
Enzymatic Generation and Analysis Workflow
While a chemical synthesis protocol is unavailable, the compound can be generated enzymatically for study. The following section outlines a generalized protocol and workflow for the production and analysis of 2,5-DDOL based on its known biosynthetic pathway.
Objective: To enzymatically produce 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) using purified LinB enzyme for subsequent characterization.
Materials:
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Substrate: 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN)
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Enzyme: Purified LinB haloalkane dehalogenase
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Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5)
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Cofactors: None required for LinB activity
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Reaction Vessel: Temperature-controlled shaker or water bath
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Quenching Agent: e.g., Acidification or organic solvent extraction
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Analytical Equipment: HPLC, LC-MS, GC-MS
Protocol:
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Reaction Setup: Prepare a reaction mixture in a suitable vessel containing phosphate buffer.
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Substrate Addition: Add a known concentration of the substrate, 1,4-TCDN, to the buffer. The substrate may need to be dissolved in a minimal amount of a water-miscible organic solvent before addition.
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Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified LinB enzyme to the reaction mixture.
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Incubation: Incubate the reaction at an optimal temperature for LinB activity (typically 25-37°C) with gentle agitation.
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Time-Course Sampling: Withdraw aliquots at various time points to monitor the progress of the reaction.
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Reaction Quenching: Stop the reaction in the aliquots by either adding an acid to denature the enzyme or by immediate extraction with an organic solvent (e.g., ethyl acetate).
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Extraction & Analysis: Extract the product from the aqueous phase using an appropriate organic solvent. Analyze the organic extract via HPLC, LC-MS, or GC-MS to confirm the presence and quantify the formation of 2,5-DDOL.
Caption: General workflow for the enzymatic production and analysis of 2,5-DDOL.
Conclusion
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is a significant, albeit transient, metabolite in the bacterial degradation of the insecticide lindane. While its chemical structure and role in this biological pathway are well-defined, there is a notable absence of experimental data regarding its synthesis and physicochemical properties. The available information, largely computational, underscores its identity as a xenobiotic metabolite. For researchers in drug development and environmental science, the significance of this compound lies not in its direct application, but in its role within a crucial bioremediation pathway. Future research involving the isolation and characterization of this intermediate could provide deeper insights into the enzymatic mechanisms of dehalogenation.
References
- 1. 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol | C6H6Cl2O2 | CID 64 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]
- 4. uniprot.org [uniprot.org]
